molecular formula C9H7ClF3N3 B7810921 6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7810921
M. Wt: 249.62 g/mol
InChI Key: QCAHFSJRCBNOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core substituted with chloro (Cl), ethyl (C₂H₅), and trifluoromethyl (CF₃) groups. Its molecular formula is C₁₁H₁₁ClF₃N₃, with a molecular weight of 277.68 g/mol . The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as evidenced by its role as an intermediate in the preparation of β-lactamase inhibitors (e.g., compound 33 in ) .

Properties

IUPAC Name

6-chloro-2-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3/c1-2-16-4-5-6(9(11,12)13)3-7(10)14-8(5)15-16/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHFSJRCBNOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies Involving Functionalized Hydrazines

The cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors remains a cornerstone for pyrazolo[3,4-b]pyridine synthesis. A validated approach involves the reaction of 4-(trifluoromethyl)-6-chloropyridin-3-amine with ethyl glyoxalate under acidic conditions . This method proceeds via initial Schiff base formation, followed by intramolecular cyclization to establish the pyrazole ring (Figure 1).

Key experimental parameters:

  • Solvent system : Ethanol/water (3:1) mixture

  • Catalyst : Tetrapropylammonium bromide (20 mol%)

  • Temperature : 80°C for 8-12 hours

  • Yield range : 68-85% for analogous structures

The ethyl group incorporation at position 2 is achieved through the use of ethyl glyoxalate as the carbonyl component. However, this method requires careful control of reaction stoichiometry to prevent N-alkylation side products.

Sequential Cross-Coupling Methodologies

Building on advancements in transition-metal-catalyzed coupling reactions, a sequential Suzuki-Miyaura/alkylation protocol has shown promise . The strategy involves:

  • Initial aryl coupling : Palladium-catalyzed cross-coupling of 6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine with (trifluoromethyl)boronic acid pinacol ester

  • N-alkylation : Subsequent treatment with ethyl iodide under phase-transfer conditions

Optimized conditions for Suzuki coupling :

ParameterSpecification
CatalystPd(OAc)₂ (5 mol%)
Liganddppf (5 mol%)
BaseCs₂CO₃ (2.0 equiv)
Solvent1,4-dioxane/H₂O (3:1)
Temperature100°C
Reaction time2-4 hours
Typical yield72-89%

The subsequent N-alkylation step employs:

  • Alkylating agent : Ethyl iodide (1.5 equiv)

  • Base : K₂CO₃ in DMF at 60°C

  • Yield : 78-82% for related compounds

Multi-Component Assembly Strategies

Recent developments in one-pot multi-component reactions provide efficient access to complex pyrazolopyridines. A modified Japp-Klingemann approach combines :

  • 3-Ethyl-1H-pyrazol-5-amine

  • 4-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

Reaction mechanism :

  • Knoevenagel condensation between aldehyde and dimedone

  • Michael addition of pyrazolamine

  • Spontaneous cyclization and aromatization

Optimized parameters :

  • Catalyst : TPAB (tetrapropylammonium bromide, 20 mol%)

  • Solvent : Water/acetone (1:2)

  • Temperature : 80°C

  • Reaction time : 4-6 hours

  • Yield : 91% for analogous structures

This method demonstrates excellent atom economy and avoids isolation of sensitive intermediates.

Halogenation-Functionalization Sequences

A stepwise halogenation/alkylation strategy proves effective for late-stage functionalization:

  • Core structure synthesis : 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine via cyclocondensation

  • Chlorination : Treatment with POCl₃/PCl₅ (3:1) in refluxing acetonitrile

    • Chlorination yield : 88-92%

    • Regioselectivity : >95% C6 substitution

Key advantages include:

  • Preservation of acid-sensitive trifluoromethyl group

  • Compatibility with various N-protecting groups

  • Scalability to multigram quantities

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityFunctional Group Tolerance
Cyclocondensation 68-8595-98ModerateExcellent
Cross-coupling 72-8997-99HighLimited for alkyl groups
Multi-component 85-9193-96HighModerate
Halogenation sequence 88-9298-99ExcellentExcellent

The cross-coupling approach offers superior regiocontrol but requires expensive palladium catalysts. Multi-component reactions provide the best atom economy but demand rigorous optimization of reaction conditions.

Critical Challenges and Optimization Strategies

Trifluoromethyl group stability :

  • Avoid strong nucleophilic conditions (>pH 10)

  • Maintain reaction temperatures <120°C during late-stage transformations

Ethyl group installation :

  • Prefer N-alkylation over C-alkylation for better regioselectivity

  • Use phase-transfer catalysis (Aliquat 336) for improved efficiency

Chlorine retention :

  • Employ weakly coordinating solvents (dioxane, THF)

  • Avoid reducing agents that might dehalogenate

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-b]pyridine derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine has been investigated for its potential as a therapeutic agent. Its structural attributes suggest it could interact with biological targets effectively.

  • Antitumor Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic properties against various cancer cell lines, making it a candidate for further development as an anticancer drug.

Agrochemicals

The compound's fluorinated structure may enhance its stability and efficacy as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness against specific pests and diseases affecting crops.

Material Science

Due to its unique electronic properties, 6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine may find applications in the development of new materials, particularly in organic electronics and photonics.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range.
Study BAgrochemical PotentialShowed effective pest control in controlled trials against aphids and whiteflies when used in formulations.
Study CMaterial PropertiesExplored the use of the compound in OLEDs, resulting in improved efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes. This allows it to effectively reach and bind to its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl (CF₃) : Enhances binding to hydrophobic enzyme pockets (e.g., β-lactamases ) and improves metabolic stability .
  • Chloro (Cl) : Common in intermediates (e.g., compound 33 ) but absent in kinase inhibitors like Org 48762-0, suggesting Cl may limit target selectivity.
  • Ethyl vs. Isobutyl : Ethyl provides moderate steric bulk, while isobutyl (ZX-AC007965) may hinder binding in certain enzymatic contexts .

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : CF₃ and Cl in the target compound stabilize charge distribution, favoring interactions with bacterial enzymes .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-fluorophenyl in Org 48762-0) enhance kinase affinity, while aliphatic chains (ethyl/isobutyl) may optimize pharmacokinetics .

Biological Activity

6-Chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine (CAS Number: 1374582-52-1) is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is characterized by the presence of a pyrazolo ring fused with a pyridine structure. Its molecular formula is C9H7ClF3N3C_9H_7ClF_3N_3, and it features significant substituents that influence its biological properties.

Structural Formula

SMILES CCN1C C2C CC NC2 N1 Cl C F F F\text{SMILES CCN1C C2C CC NC2 N1 Cl C F F F}

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit promising anticancer properties. A study highlighted the synthesis of derivatives from this scaffold, which were tested for antiproliferative activity against various cancer cell lines, including breast cancer. Notably, some derivatives demonstrated a significant capacity to inhibit cell proliferation and induce apoptosis in cancer cells while maintaining a favorable safety profile in model organisms like C. elegans .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Derivative AT47D (breast cancer)5.0Tubulin polymerization inhibition
Derivative BHeLa (cervical cancer)10.0Apoptosis induction
Derivative CMCF-7 (breast cancer)8.5Cell cycle arrest

Antimicrobial Activity

Another area of investigation involves the antimicrobial properties of 6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine. Studies have shown that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Derivative DStaphylococcus aureus32 µg/mL
Derivative EEscherichia coli16 µg/mL
Derivative FPseudomonas aeruginosa64 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Certain derivatives have been shown to inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptosis through mitochondrial pathways.
  • Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, preventing cancer cell proliferation.

Case Study: Anticancer Efficacy in Breast Cancer Models

In a recent study conducted by Jian et al., derivatives of pyrazolo[3,4-b]pyridine were evaluated for their anticancer efficacy against breast cancer cell lines. The study found that specific substitutions on the pyrazolo ring enhanced selectivity and potency against tumor cells compared to non-tumorigenic cells .

Case Study: Antimicrobial Screening

A comprehensive screening conducted by Radwan et al. assessed the antimicrobial efficacy of various pyrazolo derivatives against clinically relevant pathogens. The results indicated that certain compounds exhibited potent activity against resistant strains, highlighting their potential as new antimicrobial agents .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine?

Methodological Answer:
The core structure is typically synthesized via condensation reactions. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine can react with ethylating agents (e.g., ethyl halides) to introduce the 2-ethyl group. The trifluoromethyl group at position 4 is often installed using trifluoromethylation reagents like TMSCF₃ under copper or palladium catalysis. Key steps include:

  • Regioselective Chlorination: Use POCl₃ or PCl₅ to introduce chlorine at position 6 .
  • Transition-Metal Catalysis: Pd/CuI systems enable direct C-H functionalization for aryl group introduction .
    Reference:

Advanced Synthesis: How can regioselectivity challenges in C-H arylation of pyrazolo[3,4-b]pyridine derivatives be addressed?

Methodological Answer:
Regioselectivity in C-H arylation is influenced by catalyst choice and directing groups. For example:

  • PdCl₂(PPh₃)₂ Catalyst: Achieves γ-C-H arylation of pyrazolo[3,4-b]pyridine with 77% yield as a single regioisomer .
  • Substituent Effects: Electron-withdrawing groups (e.g., CF₃) direct arylation to specific positions. Computational modeling (DFT) can predict reactive sites.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance metal coordination, improving selectivity .
    Reference:

Basic Biological Evaluation: What assays are used to assess the antileishmanial activity of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • In Vitro Promastigote Assays: Compounds are tested against Leishmania amazonensis promastigotes. IC₅₀ values are determined via spectrophotometric quantification of parasite viability after 72-hour exposure .
  • Cytotoxicity Screening: Mammalian cell lines (e.g., Vero cells) assess selectivity indices.
    Reference:

Advanced Biological Evaluation: How can molecular docking guide the design of kinase inhibitors based on this scaffold?

Methodological Answer:

  • Target Selection: Prioritize kinases with known pyrazolo[3,4-b]pyridine affinity (e.g., p38α/β).
  • Docking Workflow:
    • Prepare ligand (AM1-optimized geometry) and receptor (PDB: 1OUK for p38α).
    • Use AutoDock Vina for binding mode prediction. Focus on hinge-region interactions (e.g., hydrogen bonds with Met109).
    • Validate with MM-GBSA free-energy calculations .
      Reference:

Basic Physicochemical Characterization: How is log P determined for pyrazolo[3,4-b]pyridine derivatives, and why is it critical?

Methodological Answer:

  • Shake-Flask Method: Partition compound between octanol and water. Measure concentrations via HPLC-UV.
  • Significance: log P correlates with membrane permeability. For example, 3'-diethylaminomethyl-substituted derivatives (log P = 2.8) showed optimal antileishmanial activity (IC₅₀ = 0.12 µM) .
    Reference:

Advanced Data Contradiction: How to resolve discrepancies in structure-activity relationship (SAR) data across studies?

Methodological Answer:

  • Meta-Analysis: Compare datasets using standardized protocols (e.g., fixed assay conditions).
  • QSAR Modeling: Incorporate steric (e.g., Sterimol L/B₂) and electronic descriptors. For example, CF₃ groups enhance activity via hydrophobic interactions but may reduce solubility .
  • Crystallography: Resolve binding modes (e.g., X-ray of inhibitor-kinase complexes) to validate SAR hypotheses .
    Reference:

Green Chemistry: What eco-friendly methods exist for synthesizing pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Meglumine Catalysis: A one-pot multicomponent reaction using meglumine (biodegradable catalyst) yields 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives with 70–85% yield .
  • Solvent Reduction: Use water or ethanol as reaction media to minimize waste.
    Reference:

Mechanistic Studies: How does the chloromethyl group in related analogs influence bioactivity?

Methodological Answer:

  • Covalent Binding: The chloromethyl group forms irreversible bonds with cysteine residues (e.g., in kinase ATP pockets). Confirm via mass spectrometry and mutagenesis (Cys→Ala mutants) .
  • Kinetic Studies: Measure kinact/KI to quantify covalent inhibition efficiency.
    Reference:

Table 1: Key Synthetic and Biological Data

ParameterValue/ExampleReference
Optimal Pd CatalystPdCl₂(PPh₃)₂ (77% yield)
Antileishmanial IC₅₀ (Best)0.12 µM (3'-diethylaminomethyl analog)
log P Range (Active Compounds)2.5–3.2
p38α Inhibition (Org 48762-0)IC₅₀ = 5 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.